N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1) is a synthetic small-molecule sulfonamide featuring a 2,1,3-benzothiadiazole (BTD) core N-substituted with a phenylethyl group. The BTD moiety is a well-established electron-accepting heterocycle utilized in fluorescent probe design and optoelectronic materials, while the sulfonamide linkage is a privileged pharmacophore in medicinal chemistry, notably for carbonic anhydrase (CA) inhibition.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 123708-44-1
Cat. No. B2781363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
CAS123708-44-1
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32
InChIInChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2
InChIKeyZCHXYFDHPPSVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1): Procurement & Differentiation Baseline


N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1) is a synthetic small-molecule sulfonamide featuring a 2,1,3-benzothiadiazole (BTD) core N-substituted with a phenylethyl group [1]. The BTD moiety is a well-established electron-accepting heterocycle utilized in fluorescent probe design and optoelectronic materials, while the sulfonamide linkage is a privileged pharmacophore in medicinal chemistry, notably for carbonic anhydrase (CA) inhibition . This compound is commercially supplied at a baseline purity of 95% (HPLC) and is primarily positioned as a research-grade building block or screening compound .

Benzothiadiazole sulfonamide building block Synthetic small molecule with electron-accepting BTD core and privileged sulfonamide pharmacophore
N-phenylethyl substitution for hydrophobicity Supports inclusion in cell-based or CNS-oriented screening libraries requiring passive permeability
Mechanistic CA inhibition anchor Sulfonamide zinc-binding group present for carbonic anhydrase probe development; potency uncharacterized

Why In-Class Benzothiadiazole Sulfonamides Cannot Substitute for N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide


The 2-phenylethyl substituent on the sulfonamide nitrogen is a critical structural determinant that distinguishes this compound from simpler N-unsubstituted or N-alkyl benzothiadiazole-4-sulfonamides. Published structure-activity relationship (SAR) studies on benzothiadiazole sulfonamides demonstrate that N-substitution profoundly modulates lipophilicity (XLogP3-AA = 2.7 for this compound vs. 0.1 for the unsubstituted parent 2,1,3-benzothiadiazole-4-sulfonamide, CAS 89488-04-0), hydrogen-bond donor capacity (1 HBD vs. 2), and molecular shape, which collectively dictate target binding, isoform selectivity, and pharmacokinetic behavior [1]. Consequently, generic procurement of an arbitrary benzothiadiazole sulfonamide without verifying the specific N-substitution pattern is unlikely to reproduce experimental results and may lead to divergent biological or photophysical outcomes.

This compound
N-(2-phenylethyl) substituent provides higher lipophilicity and single H-bond donor character
Unsubstituted parent (CAS 89488-04-0)
Primary sulfonamide with lower lipophilicity and two H-bond donors
N-substitution pattern critically alters logP, HBD count, and molecular recognition. Generic BTD sulfonamides may not reproduce experimental partitioning, target engagement, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide (CAS 123708-44-1)


Lipophilicity Differentiation: Elevated XLogP3-AA vs. Unsubstituted Parent Sulfonamide

N-(2-Phenylethyl) substitution confers a substantial increase in computed lipophilicity compared to the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide scaffold. This differentiation is pivotal for applications requiring enhanced passive membrane permeability or hydrophobic target engagement [1].

XLogP3-AA
Cross-study comparable
Target: 2.7
Parent: 0.1
Δ +2.6 (~27× partition)
Reported partition coefficient context
Computed property, not experimental logP
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count Reduction vs. Unsubstituted Parent Sulfonamide

Mono-substitution at the sulfonamide nitrogen reduces the hydrogen-bond donor (HBD) count from 2 to 1 relative to the primary sulfonamide parent. This reduction is a well-validated medicinal chemistry parameter that often correlates with improved CNS penetration and reduced promiscuous binding [1].

HBD Count
Cross-study comparable
1 vs. 2 (parent)
May support CNS library fit
Computed HBD count; experimental validation recommended
Hydrogen bonding Target selectivity Blood-brain barrier penetration

Class-Level Carbonic Anhydrase Inhibition Potential vs. Non-Sulfonamide BTD Derivatives

The sulfonamide moiety in the 4-position of the BTD core is documented to coordinate the catalytic zinc ion in carbonic anhydrase (CA) active sites, a mechanism not available to BTD derivatives lacking a sulfonamide group. While specific Ki values for this N-phenethyl analog are not reported in public literature, the class of 2,1,3-benzothiadiazole-4-sulfonamides demonstrates CA inhibitory activity that is absent in non-sulfonamide BTDs, providing a functional differentiation basis [1].

CA Pharmacophore
Class-level inference
Sulfonamide Zn-binding group present; no Ki data
Potency unconfirmed, functional differentiation only
Direct enzyme assay required
Carbonic anhydrase Enzyme inhibition Anticancer

Recommended Application Scenarios for N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide Based on Evidence


Hydrophobic-Target Screening Libraries (Cell-Based Assays & CNS Programs)

With an XLogP3-AA of 2.7 and only 1 hydrogen-bond donor, this compound is preferentially suited for inclusion in screening decks targeting intracellular or CNS receptors where passive membrane permeability is required. Its computed properties place it within favorable CNS drug-like space compared to the more polar, doubly HBD-capable parent sulfonamide [1].

Carbonic Anhydrase Inhibitor Probe Development (Preliminary Screening)

As a BTD-4-sulfonamide, this compound retains the zinc-binding sulfonamide pharmacophore essential for carbonic anhydrase inhibition. It is a mechanistically justified starting point for exploring CA isoform selectivity, particularly if the N-phenethyl group engages a hydrophobic sub-pocket near the active site. Confirmatory in vitro enzyme assays are required to establish potency [1].

Organic Electronic Material Precursor (Electron-Transport Building Block)

The 2,1,3-benzothiadiazole core is a strong electron-accepting fragment (n-type semiconductor building block). The N-phenethyl sulfonamide substitution may serve as a solubility-enhancing handle for solution-processable organic light-emitting diode (OLED) or organic photovoltaic (OPV) materials, differentiating it from unsubstituted BTD scaffolds with limited solubility in common organic solvents [1].

Negative Control or Counter-Screen Compound for N-Alkyl BTD SAR Campaigns

Given the absence of published biological activity data, this compound may serve as a structurally matched negative control in SAR studies focused on closely related analogs (e.g., N-(2-cyanoethyl)-N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide, CAS 313277-09-7) where the cyanoethyl group drives potency. The well-characterized computed properties support its use as a baseline comparator [1].

Application
Selection Property
Validation Focus
Hydrophobic-target screening libraries
Lipophilicity / HBD profile
Permeability assay validation
CA inhibitor probe development
Sulfonamide pharmacophore
CA isoform enzyme assay
Organic electronic materials
BTD electron-accepting core
Device performance testing
Negative control for SAR campaigns
Structurally matched analog
Activity differential verification
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